[2-Bromo-6-ethoxy-4-(morpholine-4-carbothioyl)phenyl] 2-nitrobenzoate
Overview
Description
[2-Bromo-6-ethoxy-4-(morpholine-4-carbothioyl)phenyl] 2-nitrobenzoate is a complex organic compound with potential applications in various fields of scientific research. This compound features a bromine atom, an ethoxy group, a morpholine ring, and a nitrobenzoate moiety, making it a versatile molecule for chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-Bromo-6-ethoxy-4-(morpholine-4-carbothioyl)phenyl] 2-nitrobenzoate typically involves multiple steps, including the introduction of the bromine atom, the ethoxy group, and the morpholine ring. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods aim to optimize the reaction conditions, reduce production costs, and ensure consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions
[2-Bromo-6-ethoxy-4-(morpholine-4-carbothioyl)phenyl] 2-nitrobenzoate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Substitution: The ethoxy group can be replaced with other alkoxy groups or functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like sodium borohydride, oxidizing agents like potassium permanganate, and nucleophiles like sodium methoxide. Reaction conditions may vary depending on the desired product, but typically involve controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield an amine derivative, while substitution of the bromine atom can produce various substituted phenyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, [2-Bromo-6-ethoxy-4-(morpholine-4-carbothioyl)phenyl] 2-nitrobenzoate is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and protein-ligand binding. Its morpholine ring and nitrobenzoate moiety make it suitable for investigating biochemical pathways and mechanisms.
Medicine
In medicine, this compound has potential applications as a drug candidate. Its ability to interact with specific molecular targets makes it a promising compound for the development of new therapeutics.
Industry
In industrial applications, this compound can be used as an intermediate in the production of dyes, pigments, and other specialty chemicals. Its unique chemical properties make it valuable for various manufacturing processes.
Mechanism of Action
The mechanism of action of [2-Bromo-6-ethoxy-4-(morpholine-4-carbothioyl)phenyl] 2-nitrobenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and nitrobenzoate moiety play crucial roles in binding to these targets, while the morpholine ring and ethoxy group contribute to the compound’s overall stability and reactivity.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: Aniline derivatives with two chlorine atoms, used in the production of dyes and herbicides.
Bromomethyl methyl ether: A compound used in the synthesis of various organic molecules.
Uniqueness
What sets [2-Bromo-6-ethoxy-4-(morpholine-4-carbothioyl)phenyl] 2-nitrobenzoate apart from similar compounds is its combination of functional groups, which provides a unique set of chemical properties. This makes it particularly versatile for a wide range of applications in scientific research and industry.
Properties
IUPAC Name |
[2-bromo-6-ethoxy-4-(morpholine-4-carbothioyl)phenyl] 2-nitrobenzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19BrN2O6S/c1-2-28-17-12-13(19(30)22-7-9-27-10-8-22)11-15(21)18(17)29-20(24)14-5-3-4-6-16(14)23(25)26/h3-6,11-12H,2,7-10H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ITAUAPAAJBNYAT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=CC(=C1)C(=S)N2CCOCC2)Br)OC(=O)C3=CC=CC=C3[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19BrN2O6S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
495.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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